Cas no 854001-07-3 (Dasatinib hydrochloride)

Dasatinib hydrochloride structure
Dasatinib hydrochloride structure
Product Name:Dasatinib hydrochloride
CAS 번호:854001-07-3
MF:C22H27Cl2N7O2S
메가와트:524.466480493546
CID:2200551
PubChem ID:11466607
Update Time:2025-05-24

Dasatinib hydrochloride 화학적 및 물리적 성질

이름 및 식별자

    • Dasatinib (hydrochloride)
    • BMS 354825 hydrochloride
    • BMS-354825 hydrochloride
    • Dasatinib hydrochloride
    • 5-Thiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-, monohydrochloride (9CI)
    • S5254
    • CS-1585
    • 854001-07-3
    • N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide hydrochloride
    • CCG-269880
    • D71049
    • SCHEMBL1705152
    • Dasatinib HCl
    • N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide;hydrochloride
    • HY-10181A
    • BS-17648
    • AKOS030526931
    • DA-52319
    • 인치: 1S/C22H26ClN7O2S.ClH/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31;/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27);1H
    • InChIKey: MSCGWICDJYLQOJ-UHFFFAOYSA-N
    • 미소: Cl.O=C(C1=CN=C(NC2C=C(N3CCN(CCO)CC3)N=C(C)N=2)S1)NC1C(C)=CC=CC=1Cl

계산된 속성

  • 정밀분자량: 523.1323997g/mol
  • 동위원소 질량: 523.1323997g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 9
  • 중원자 수량: 34
  • 회전 가능한 화학 키 수량: 8
  • 복잡도: 642
  • 총 키 단위 수량: 2
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 135Ų

Dasatinib hydrochloride 보안 정보

  • 저장 조건:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Dasatinib hydrochloride 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
DC Chemicals
DC24192-200 mg
Dasatinib hydrochloride
854001-07-3 >98%
200mg
$100.0 2022-02-28
DC Chemicals
DC24192-500 mg
Dasatinib hydrochloride
854001-07-3 >98%
500mg
$200.0 2022-02-28
DC Chemicals
DC24192-1 g
Dasatinib hydrochloride
854001-07-3 >98%
1g
$400.0 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YL530-50mg
Dasatinib hydrochloride
854001-07-3 98+%
50mg
552.0CNY 2021-07-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YL530-100mg
Dasatinib hydrochloride
854001-07-3 98+%
100mg
1604CNY 2021-05-07
S e l l e c k ZHONG GUO
S5254-25mg
Dasatinib hydrochloride
854001-07-3 99.90%
25mg
¥795.3 2023-09-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D873595-5mg
Dasatinib hydrochloride
854001-07-3 99%
5mg
¥339.30 2022-01-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X28425-50mg
Dasatinib hydrochloride
854001-07-3 98%
50mg
¥339.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X28425-100mg
Dasatinib hydrochloride
854001-07-3 98%
100mg
¥576.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X28425-250mg
Dasatinib hydrochloride
854001-07-3 98%
250mg
¥978.0 2024-07-18

Dasatinib hydrochloride 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
1.2 Reagents: Tetrabutylammonium iodide ;  16 h, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
2.2 4 h, reflux; reflux → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
3.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
4.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
참조
Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays
Lombardo, Louis J.; et al, Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661

합성 방법 2

반응 조건
1.1 Solvents: Tetrahydrofuran ;  rt → -78 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  20 min, < -75 °C; 15 min, -78 °C
1.3 Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.4 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
2.2 Reagents: Tetrabutylammonium iodide ;  16 h, rt
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
3.2 4 h, reflux; reflux → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
4.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
5.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
5.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
참조
Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays
Lombardo, Louis J.; et al, Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661

합성 방법 3

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
참조
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor
Das, Jagabandhu; et al, Journal of Medicinal Chemistry, 2006, 49(23), 6819-6832

합성 방법 4

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
참조
Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays
Lombardo, Louis J.; et al, Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661

합성 방법 5

반응 조건
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ,  Trifluoroacetic acid ;  3 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
참조
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor
Das, Jagabandhu; et al, Journal of Medicinal Chemistry, 2006, 49(23), 6819-6832

합성 방법 6

반응 조건
1.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
참조
Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays
Lombardo, Louis J.; et al, Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661

합성 방법 7

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 4 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ,  Trifluoroacetic acid ;  3 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
참조
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor
Das, Jagabandhu; et al, Journal of Medicinal Chemistry, 2006, 49(23), 6819-6832

합성 방법 8

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 4 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
참조
Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays
Lombardo, Louis J.; et al, Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661

합성 방법 9

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
1.2 Catalysts: Tetrabutylammonium iodide ;  16 h, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 0 °C; 4 h, reflux; reflux → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
3.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ,  Trifluoroacetic acid ;  3 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
4.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
참조
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor
Das, Jagabandhu; et al, Journal of Medicinal Chemistry, 2006, 49(23), 6819-6832

합성 방법 10

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  < -75 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
2.2 Catalysts: Tetrabutylammonium iodide ;  16 h, rt
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
3.2 0 °C; 4 h, reflux; reflux → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
4.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ,  Trifluoroacetic acid ;  3 h, rt
5.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
5.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
참조
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor
Das, Jagabandhu; et al, Journal of Medicinal Chemistry, 2006, 49(23), 6819-6832

Dasatinib hydrochloride Raw materials

Dasatinib hydrochloride Preparation Products

Dasatinib hydrochloride 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:854001-07-3)Dasatinib hydrochloride
주문 번호:A1039391
인벤토리 상태:in Stock
재다:1g
순결:99%
마지막으로 업데이트된 가격 정보:Thursday, 29 August 2024 17:06
가격 ($):303.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:854001-07-3)Dasatinib hydrochloride
A1039391
순결:99%
재다:1g
가격 ($):303.0
Email